molecular formula C9H7N4NaS2 B13805869 Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione

Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione

Cat. No.: B13805869
M. Wt: 258.3 g/mol
InChI Key: MSTPNDZQVGSTET-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a sodium ion coordinated to a heterocyclic ring system containing nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione typically involves the reaction of aniline derivatives with diazonium salts under controlled conditions. The process often requires the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pH, is crucial to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

  • 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol·sodium
  • 1,3,5-Triazine-2,4 (1H,3H)-dithione,6-(dibutylamino)-,monosodium salt

Comparison: The presence of both nitrogen and sulfur atoms in its structure also contributes to its distinct chemical properties and reactivity patterns .

Properties

Molecular Formula

C9H7N4NaS2

Molecular Weight

258.3 g/mol

IUPAC Name

sodium;6-anilino-1,3-diaza-5-azanidacyclohex-6-ene-2,4-dithione

InChI

InChI=1S/C9H8N4S2.Na/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6;/h1-5H,(H3,10,11,12,13,14,15);/q;+1/p-1

InChI Key

MSTPNDZQVGSTET-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=S)NC(=S)[N-]2.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.